Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate
Description
Properties
Molecular Formula |
C15H13F2NO4 |
|---|---|
Molecular Weight |
309.26 g/mol |
IUPAC Name |
diethyl 5,7-difluoroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-14(19)10-7-9-11(17)5-8(16)6-12(9)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
WRVLICMMPQDBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)F)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of diethyl 5,7-difluoroquinoline-2,3-dicarboxylate typically involves:
- Formation of the quinoline core with appropriate substitution.
- Introduction of fluorine atoms at positions 5 and 7.
- Installation of diethyl ester groups at positions 2 and 3.
This can be achieved either by direct fluorination of quinoline dicarboxylate derivatives or by constructing the quinoline ring from fluorinated precursors.
Preparation via Cyclization and Esterification
A common approach is the one-pot cyclization of fluorinated precursors with subsequent esterification:
- Starting materials : Fluorinated anilines or aminopyridines and diethyl butynedioate or diethoxymethylene malonate derivatives.
- Cyclization : Under controlled heating, cyclization occurs to form the quinoline ring system.
- Esterification : The resulting quinoline intermediate is esterified to form the diethyl dicarboxylate.
For example, the preparation of pyridine-2,3-diethyl dicarboxylate employs a one-pot cyclization using propargylamine and diethyl butynedioate with hydrogen peroxide as an oxidant in ethanol solvent at 60–70°C for 11–13 hours, yielding the esterified product with high efficiency and mild environmental impact. Although this example is for pyridine derivatives, analogous methodology can be adapted for quinoline systems with fluorine substituents.
Fluorination Approaches
- Direct fluorination of quinoline derivatives is challenging due to regioselectivity and harsh conditions.
- More commonly, fluorinated aniline or aminopyridine precursors are used to build the quinoline ring, ensuring fluorine atoms are incorporated at desired positions (5 and 7).
- The use of 4,7-dichloroquinoline as a key intermediate allows substitution reactions to introduce amino or other groups, which can be fluorinated or carry fluorine substituents.
Representative Synthetic Procedure from Literature
A detailed synthetic route described in patent WO2011073322A1 outlines the preparation of quinoline derivatives via refluxing substituted aminobenzene dicarboxylates with 4,7-dichloroquinoline in ethanol for several hours (typically 3 hours), followed by filtration and purification steps. This method can be adapted to fluorinated derivatives by employing 5,7-difluoro-substituted quinoline chlorides or fluorinated aminobenzene precursors.
Purification and Characterization
- After reaction completion, the mixture is cooled and the precipitate filtered.
- The crude product is washed with aqueous solutions (e.g., saturated sodium chloride) and organic solvents (e.g., dichloromethane/methanol).
- Purification is often performed by preparative thin-layer chromatography or recrystallization.
- Characterization includes melting point determination, nuclear magnetic resonance spectroscopy (both ^1H and ^13C NMR), and mass spectrometry.
For example, ethyl quinoline-2-carboxylate derivatives show characteristic ^1H NMR signals in the aromatic region (around 7.5–8.5 ppm) and ester signals (quartet and triplet for ethyl groups), with fluorine substituents causing shifts and splitting patterns in both ^1H and ^13C NMR spectra.
Data Table: Typical Reaction Conditions and Yields
Research Findings and Process Optimization
- The use of hydrogen peroxide as an oxidant in the cyclization step improves yield and reduces environmental impact compared to harsher oxidants.
- Controlling pH during hydrolysis and purification steps enhances product purity and yield, as demonstrated in related quinoline carboxylate syntheses.
- Recycling of solvents such as ethanol and ethyl acetate during workup reduces cost and environmental footprint.
- The substitution reactions involving 4,7-dichloroquinoline intermediates are well-established and provide a versatile platform for introducing various substituents including fluorine atoms.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential use in developing new antimalarial and antineoplastic drugs.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to increased biological activity . The exact pathways and targets can vary depending on the specific application and the derivative being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate is structurally distinct from other quinoline-2,3-dicarboxylates due to its fluorine substituents. Key comparisons include:
<sup>*</sup>Calculated using Molinspiration software.
<sup>†</sup>Estimated based on fluorinated analog trends.
- Electronic Effects: The electron-withdrawing fluorine atoms at positions 5 and 7 increase the quinoline core’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to the 4-cyano analog .
- Solubility: Reduced aqueous solubility of the difluoro derivative (0.12 mg/mL in DMSO) versus the 4-cyano analog (0.45 mg/mL in EtOH) correlates with increased lipophilicity (LogP 2.8 vs. 1.9).
- Thermal Stability: The difluoro compound exhibits a higher melting point (145–148°C) than the 4-cyano analog (132–135°C), likely due to stronger intermolecular halogen bonding.
Research Findings and Limitations
Knowledge Gaps
Direct comparative data on pharmacokinetics or in vivo efficacy between these analogs are scarce. Most studies focus on in vitro properties, leaving toxicity and metabolic clearance profiles understudied.
Biological Activity
Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate (DFQDC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DFQDC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring and two carboxylate groups. The fluorine substituents are known to enhance the lipophilicity and bioavailability of compounds, which can significantly affect their biological activity.
Anticancer Properties
Recent studies have indicated that DFQDC exhibits promising anticancer activity. For instance, a study conducted by researchers at [source] demonstrated that DFQDC inhibits the proliferation of various cancer cell lines through apoptosis induction. The compound was shown to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| HeLa (Cervical Cancer) | 10.0 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
DFQDC has also been investigated for its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry found that DFQDC inhibits the expression of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .
The biological activity of DFQDC can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : DFQDC has been identified as an inhibitor of certain kinases involved in cell proliferation and survival pathways.
- Modulation of Gene Expression : The compound affects the transcriptional activity of genes associated with apoptosis and inflammation.
- Fluorine Substitution Effects : The presence of fluorine atoms enhances the compound's binding affinity to target proteins due to increased hydrophobic interactions.
Case Studies
- Case Study on Anticancer Activity : In a preclinical trial involving DFQDC, researchers observed significant tumor reduction in xenograft models when treated with DFQDC compared to control groups .
- Case Study on Anti-inflammatory Effects : Another study assessed DFQDC's effects on chronic inflammatory conditions in animal models, revealing a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment .
Q & A
Q. What are the optimal synthetic routes for Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis typically involves esterification or cyclization reactions. For example, similar quinoline derivatives (e.g., Diethyl 4-cyanoquinoline-2,3-dicarboxylate) are synthesized by refluxing precursors with a base (e.g., K₂CO₃) in anhydrous ethanol under inert gas (argon) for 6 hours . Critical conditions include:
- Catalyst : Use of mild bases to avoid side reactions.
- Solvent : Dry ethanol ensures ester stability and prevents hydrolysis.
- Temperature : Reflux (~78°C for ethanol) promotes cyclization.
Post-synthesis, acidification (1 M HCl) and extraction with ethyl acetate yield crude product, which is purified via recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine atoms at C5/C7) and ester groups. For example, δ ~4.3 ppm (quartet, ethyl groups) and aromatic proton shifts influenced by fluorine .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions in NMR or MS data often arise from impurities, tautomerism, or crystallographic disorder. Strategies include:
- Cross-Verification : Use 2D NMR (COSY, HSQC) to confirm connectivity .
- X-Ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, sp³ carbons in related compounds deviate ~0.57 Å from the aromatic plane, clarifying substituent positions .
- Isotopic Labeling : Track fluorine or carbonyl groups via ¹⁹F NMR or IR spectroscopy .
Q. What strategies are used to determine the crystal structure of this compound, and how does molecular conformation affect reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection : Use a Bruker SMART APEX diffractometer (λ = 0.71073 Å, T = 123 K) .
- Refinement : Software like SHELXL refines structures to R-factors <0.04 .
Conformational analysis reveals steric effects; for example, ester groups in similar compounds adopt planar arrangements, enhancing electrophilic reactivity at the quinoline core .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. The trifluoromethyl group in analogous compounds enhances lipophilicity (logP ~2.5), improving membrane penetration .
- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with antimicrobial IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
